molecular formula C14H16BrN3O6 B11472978 5-[(6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carbohydrazide

5-[(6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carbohydrazide

Cat. No.: B11472978
M. Wt: 402.20 g/mol
InChI Key: VRMNGYFUBQUVGN-UHFFFAOYSA-N
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Description

5-[(6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carbohydrazide is a complex organic compound that features a benzodioxole ring substituted with bromine and methoxy groups, linked to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carbohydrazide typically involves multiple steps. One common route starts with the bromination of 1,3-benzodioxole derivatives, followed by methoxylation and subsequent coupling reactions to introduce the oxazole ring. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, under inert atmospheres and elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely scale up the laboratory synthesis procedures, optimizing for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

5-[(6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Nucleophiles: Ammonia (NH₃), thiols (RSH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5-[(6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carbohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[(6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carbohydrazide apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C14H16BrN3O6

Molecular Weight

402.20 g/mol

IUPAC Name

5-[(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carbohydrazide

InChI

InChI=1S/C14H16BrN3O6/c1-20-10-7(3-6-4-8(18-24-6)14(19)17-16)9(15)11(21-2)13-12(10)22-5-23-13/h6H,3-5,16H2,1-2H3,(H,17,19)

InChI Key

VRMNGYFUBQUVGN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C2=C1OCO2)OC)Br)CC3CC(=NO3)C(=O)NN

Origin of Product

United States

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